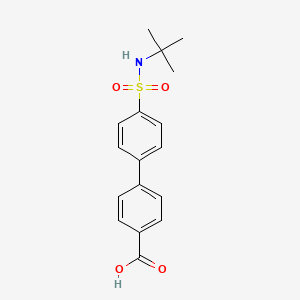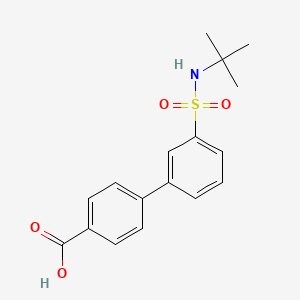
4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-t-Butylsulfamoylphenyl)benzoic acid, 95%, is a sulfonamido-substituted benzoic acid that has been widely used as an analytical reagent and in various scientific research applications. It is also known as 4-t-Butylsulfamoylphenylbenzoic acid, 4-t-BSB, and 4-BSB. Its chemical formula is C11H14O3S and its molecular weight is 222.3 g/mol. 4-BSB is a white crystalline solid with a melting point of 199-202°C. It has a solubility of 0.2 g/mL in water and is soluble in methanol, ethanol, and acetone.
Mécanisme D'action
4-BSB has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the biosynthesis of prostaglandins, which are involved in inflammation and pain. 4-BSB binds to the active site of COX-2, preventing it from catalyzing the formation of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 4-BSB has been shown to have anti-inflammatory and analgesic effects. In animal studies, 4-BSB has been found to reduce inflammation and pain associated with arthritis. Additionally, 4-BSB has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-BSB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its synthesis is straightforward. Additionally, 4-BSB is stable and can be stored for long periods of time. However, 4-BSB is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The use of 4-BSB in scientific research is likely to expand in the future. Potential areas of research include the study of its mechanism of action, the development of more effective inhibitors of COX-2, and the use of 4-BSB in the synthesis of new molecules with potential therapeutic applications. Additionally, 4-BSB could be used as a fluorescent probe in the study of protein-ligand interactions, as a substrate for the enzyme thioesterase, or as a catalyst in the synthesis of polymers.
Méthodes De Synthèse
4-BSB can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting 4-chlorobenzoic acid with t-butylsulfamate in the presence of a base. The second step involves the reaction of the resulting 4-t-butylsulfamoylbenzoic acid with anhydrous sodium sulfate in an aqueous solution, followed by the addition of aqueous sodium hydroxide. The final product is 4-BSB, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-BSB has been widely used in various scientific research applications, including as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a fluorescent probe in fluorescence microscopy. It has also been used in the synthesis of drug molecules, in the preparation of nanoparticles, and in the study of protein-ligand interactions. Additionally, 4-BSB has been used as a substrate for the enzyme thioesterase and as an inhibitor of the enzyme cyclooxygenase-2.
Propriétés
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJKFHJRLMCIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

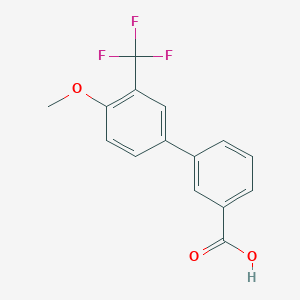
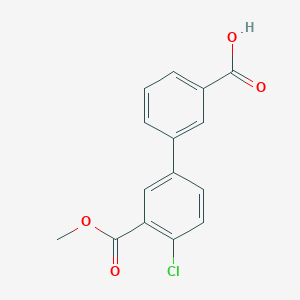
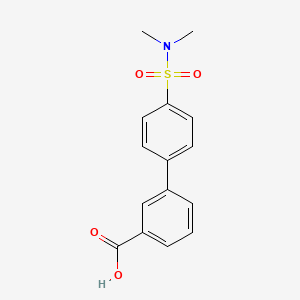

![3-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369824.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369837.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6369852.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

